"spectroscopic data (NMR, IR, MS) of 4-Cyclopentyl-4-oxobutyric acid"
"spectroscopic data (NMR, IR, MS) of 4-Cyclopentyl-4-oxobutyric acid"
Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 4-Cyclopentyl-4-oxobutyric Acid
Executive Summary
4-Cyclopentyl-4-oxobutyric acid (CAS: 3400-90-6) is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of lipophilic linkers for bioorthogonal chemistry and as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and bisphosphonate derivatives. Its structure—comprising a lipophilic cyclopentyl ring coupled to a polar succinic acid tether—presents unique spectroscopic signatures essential for quality control and structural validation.
This guide provides a definitive reference for the spectroscopic identification of this compound, detailing the causality behind observed signals in Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR). It also includes a validated synthesis protocol to ensure sample integrity.
Molecular Architecture & Reactivity
-
IUPAC Name: 4-Cyclopentyl-4-oxobutanoic acid[1]
-
Molecular Formula: C
H O -
Molecular Weight: 170.21 g/mol
-
Physical State: White crystalline solid
The molecule features three distinct chemical environments:
-
Cyclopentyl Ring: A lipophilic, cycloaliphatic domain.
-
Ketone Linker (C4): A carbonyl group susceptible to
-cleavage and nucleophilic attack. -
Carboxylic Acid Tail (C1): A terminal polar group capable of hydrogen bonding and dimerization.
Experimental Synthesis Protocol
To ensure the spectroscopic data correlates with a high-purity sample, the following self-validating synthesis protocol is recommended. This method utilizes the regioselective ring-opening of succinic anhydride by a Grignard reagent.
Reagents:
-
Cyclopentylmagnesium bromide (2.0 M in diethyl ether)
-
Succinic anhydride (Recrystallized)
-
Tetrahydrofuran (THF, Anhydrous)[2]
-
Dichloromethane (DCM)[3]
Workflow Diagram (Graphviz)
Caption: Figure 1. Regioselective synthesis workflow via Grignard addition to succinic anhydride.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under nitrogen. Charge with succinic anhydride (1.0 eq) dissolved in anhydrous THF.
-
Addition: Cool to 0°C. Dropwise add cyclopentylmagnesium bromide (1.1 eq) over 30 minutes. The slight excess ensures complete consumption of the anhydride.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The solution will become turbid as the magnesium carboxylate salt precipitates.
-
Quench: Pour the mixture into ice-cold 1M HCl. This hydrolyzes the magnesium salt and protonates the carboxylate.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.
Spectroscopic Profiling
A. Mass Spectrometry (EI-MS, 70 eV)
The mass spectrum is dominated by fragmentation driven by the ketone moiety. The molecular ion (
Key Fragmentation Pathways:
- -Cleavage: The bond between the carbonyl carbon and the cyclopentyl ring breaks, or the bond between the carbonyl and the methylene chain breaks.
-
McLafferty Rearrangement: A site-specific hydrogen transfer from the
-carbon (on the cyclopentyl ring) to the carbonyl oxygen, followed by cleavage.
Table 1: Characteristic MS Fragments
| m/z | Ion Identity | Mechanism / Origin | Relative Intensity |
| 170 | Molecular Ion (Weak) | < 5% | |
| 152 | Dehydration (Thermal/EI) | 5-10% | |
| 101 | Moderate | ||
| 69 | Base Peak (Cyclopentyl cation) | 100% | |
| 55 | Ring fragmentation | High | |
| 41 | Allyl cation (Ring fragment) | High |
Fragmentation Logic Diagram (Graphviz)
Caption: Figure 2. Primary fragmentation pathways in Electron Impact Mass Spectrometry.
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is diagnostic for the "keto-acid" functionality.[4] The key feature is the presence of two carbonyl signals and a broad hydroxyl stretch.[4]
Table 2: Key IR Absorbance Bands
| Wavenumber (cm | Vibration Mode | Assignment / Notes |
| 2800 – 3300 | O-H Stretch | Broad. Characteristic of carboxylic acid dimers. Overlaps C-H stretches. |
| 2960, 2870 | C-H Stretch | Aliphatic C-H (Cyclopentyl and methylene chain). |
| 1715 – 1720 | C=O Stretch | Ketone. Sharp, strong band. Slightly higher frequency than the acid C=O. |
| 1705 – 1710 | C=O[5] Stretch | Carboxylic Acid. Often appears as a shoulder or split peak with the ketone. |
| 1400 – 1450 | C-H Bend | Scissoring of -CH2- groups. |
| 1200 – 1300 | C-O Stretch | C-O single bond of the carboxylic acid. |
Analyst Note: In solid-state (ATR), the two carbonyl peaks may merge into a single broadened peak around 1710 cm
C. Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. Data is reported in CDCl
-
Solvent: CDCl
( 7.26 ppm reference) -
Key Feature: The desymmetrization of the succinic chain (two distinct triplets) and the unique quintet of the cyclopentyl methine.
Table 3:
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 11.0 – 12.0 | Broad Singlet | 1H | -COOH | Exchangeable with D |
| 2.95 – 3.05 | Quintet (m) | 1H | Ring -CH -C=O | |
| 2.82 | Triplet | 2H | -CH | |
| 2.65 | Triplet | 2H | -CH | |
| 1.80 – 1.95 | Multiplet | 2H | Ring -CH | Protons adjacent to methine.[7] |
| 1.55 – 1.75 | Multiplet | 6H | Ring -CH | Remaining ring protons. |
-
Solvent: CDCl
( 77.16 ppm reference) -
Key Feature: Two low-field carbonyl signals and the specific aliphatic region.
Table 4:
| Shift ( | Carbon Type | Assignment |
| 212.5 | Quaternary (C=O) | Ketone carbonyl. |
| 178.8 | Quaternary (C=O) | Carboxylic Acid carbonyl. |
| 51.8 | Methine (CH) | Ring carbon attached to ketone. |
| 38.5 | Methylene (CH | Chain carbon alpha to ketone. |
| 29.2 | Methylene (CH | Ring carbons ( |
| 27.8 | Methylene (CH | Chain carbon alpha to acid. |
| 26.0 | Methylene (CH | Ring carbons ( |
Quality Control & Impurity Profiling
When analyzing this compound, watch for these common impurities arising from the synthesis:
-
Succinic Acid: Result of hydrolysis of unreacted anhydride.
-
Detection:
H NMR singlet at 2.68 ppm (D O/DMSO).
-
-
Dicyclopentyl Ketone: Result of double addition of Grignard.[8]
-
Detection: MS peak at m/z 166; absence of carboxylic acid OH stretch in IR.
-
-
Cyclopentanol: Result of Grignard oxidation/quenching.
-
Detection: Distinctive smell;
H NMR multiplet at 4.3 ppm.
-
References
-
Sigma-Aldrich. 4-Cyclopentyl-4-oxobutyric acid Product Specification.Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: General Fragmentation Rules for Keto-Acids.Link
-
Organic Syntheses. Preparation of 4-substituted-4-oxobutanoic acids via Succinic Anhydride.[7] Coll. Vol. 4, p. 62. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for IR/NMR shift prediction).
Sources
- 1. JP6823067B2 - çä½ç´äº¤åçµæç© - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. community.wvu.edu [community.wvu.edu]
